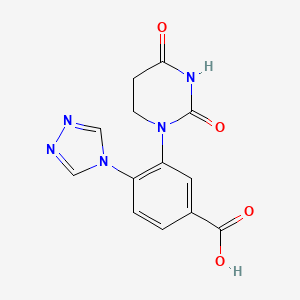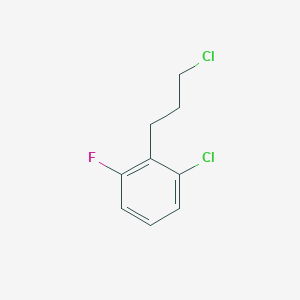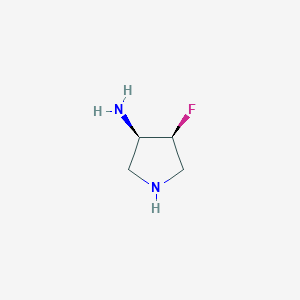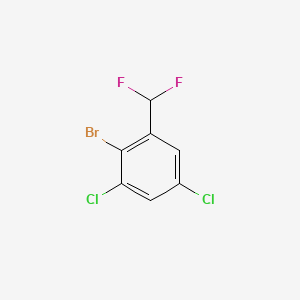
5-Bromo-2-chloro-1-(difluoromethyl)-3-(methylsulfanyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-chloro-1-(difluoromethyl)-3-(methylsulfanyl)benzene is an organic compound that belongs to the class of halogenated aromatic compounds. These compounds are characterized by the presence of halogen atoms (bromine and chlorine) and other functional groups (difluoromethyl and methylsulfanyl) attached to a benzene ring. Such compounds are often used in various chemical and industrial applications due to their unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-1-(difluoromethyl)-3-(methylsulfanyl)benzene typically involves multiple steps, including halogenation, methylation, and fluorination reactions. A common synthetic route might involve:
Halogenation: Introduction of bromine and chlorine atoms to the benzene ring using reagents like bromine (Br2) and chlorine (Cl2) under specific conditions.
Methylation: Introduction of the methylsulfanyl group using methylthiol (CH3SH) or similar reagents.
Fluorination: Introduction of the difluoromethyl group using difluoromethylating agents.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in reactors with controlled temperatures and pressures. Catalysts may be used to enhance reaction rates and yields. The specific conditions and reagents used can vary depending on the desired purity and scale of production.
化学反应分析
Types of Reactions
5-Bromo-2-chloro-1-(difluoromethyl)-3-(methylsulfanyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to sulfoxide or sulfone, and the compound can be reduced under specific conditions.
Coupling Reactions: The benzene ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxide or sulfone derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Potential use in the development of bioactive molecules or pharmaceuticals.
Medicine: May be explored for its therapeutic properties or as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
作用机制
The mechanism of action of 5-Bromo-2-chloro-1-(difluoromethyl)-3-(methylsulfanyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting biochemical pathways. The presence of halogen atoms and other functional groups can influence its reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
5-Bromo-2-chloro-1-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of difluoromethyl.
2-Chloro-5-bromo-1-(methylsulfanyl)benzene: Similar structure but without the difluoromethyl group.
4-Bromo-2-chloro-1-(difluoromethyl)benzene: Similar structure but with different positioning of the functional groups.
属性
分子式 |
C8H6BrClF2S |
|---|---|
分子量 |
287.55 g/mol |
IUPAC 名称 |
5-bromo-2-chloro-1-(difluoromethyl)-3-methylsulfanylbenzene |
InChI |
InChI=1S/C8H6BrClF2S/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3,8H,1H3 |
InChI 键 |
NUVSYDNVFZTVDE-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC(=CC(=C1Cl)C(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{3-Chlorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride](/img/structure/B13492710.png)
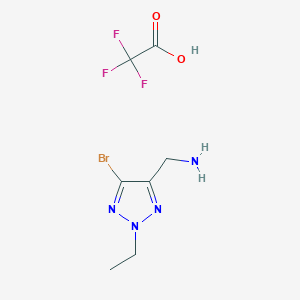
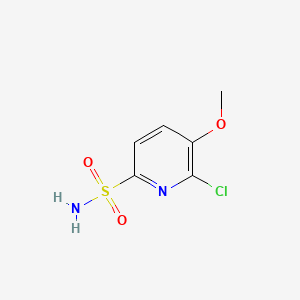
![{[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13492742.png)
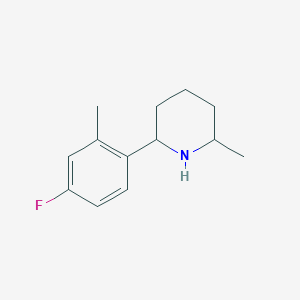
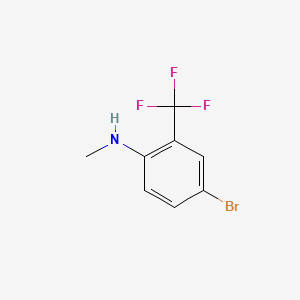
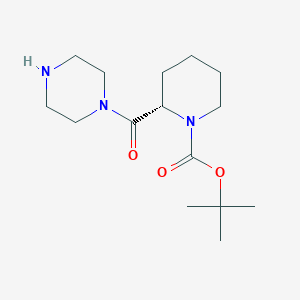
![{5-Oxa-2-azaspiro[3.4]octan-6-yl}methanol](/img/structure/B13492771.png)
